N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide
Description
N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide: is a complex organic compound that features a benzazepine core, a dioxepane ring, and a carboxamide functional group
Properties
IUPAC Name |
N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2)13-20(8-7-14-5-3-4-6-16(14)18)17(21)19-15-11-22-9-10-23-12-15/h3-6,15H,7-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKVKVYFTGLLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC2=CC=CC=C21)C(=O)NC3COCCOC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable aldehyde or ketone.
Introduction of the Dioxepane Ring: The dioxepane ring can be introduced via a ring-closing reaction, often involving a diol and an epoxide under acidic or basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its interactions with various biological targets can provide insights into new drug development.
Medicine
Medically, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug discovery programs targeting conditions such as neurological disorders or cancers.
Industry
In industry, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.
Mechanism of Action
The mechanism of action of N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxepan-6-yl)-1,2,3-thiadiazol-5-amine
- N-(7-(1,4-dioxepan-6-yl)-4-methoxybenzo[d]thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Uniqueness
Compared to similar compounds, N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is unique due to its specific combination of a benzazepine core and a dioxepane ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
